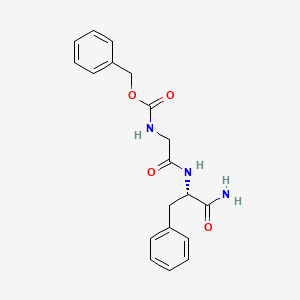

Z-Gly-phe-NH2

Description

Significance of Dipeptide Derivatives in Contemporary Peptide Chemistry

Dipeptide derivatives, such as Z-Gly-Phe-NH2, are organic compounds derived from two amino acids. wikipedia.org These small peptide fragments are of considerable interest in peptide chemistry for several reasons. They can serve as crucial building blocks in the synthesis of larger, more complex peptides and proteins, a process vital for drug development and biological research. chemimpex.comresearchgate.net The defined stereochemistry and functional groups of dipeptide derivatives allow for controlled and predictable reactions, making them ideal for investigating reaction mechanisms and optimizing synthetic protocols.

Furthermore, many dipeptides and their derivatives exhibit inherent biological activity, including antihypertensive, anticancer, and neuroprotective properties. researchgate.netresearcher.life Their enhanced stability and solubility compared to individual amino acids make them suitable for various therapeutic applications. wikipedia.orgchemimpex.com The study of dipeptide derivatives provides fundamental insights into peptide structure, function, and interaction with biological targets.

This compound as a Fundamental Model System in Peptide Research

This compound, also known as N-benzyloxycarbonyl-glycyl-L-phenylalanine amide, serves as a quintessential model system in peptide research. chemimpex.comresearchgate.net Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine (B1666218), followed by a phenylalanine residue and a C-terminal amide, provides a stable and well-characterized framework for a variety of studies. nih.gov

This dipeptide derivative is frequently employed in the development and optimization of peptide synthesis methodologies, including both solid-phase and solution-phase techniques. researchgate.net Researchers utilize this compound to assess the efficiency of coupling reagents, investigate the extent of racemization during peptide bond formation, and explore the influence of different reaction conditions on yield and purity. nih.govorgsyn.org Its use as a model substrate in enzymatic peptide synthesis has also been extensively documented. researchgate.netresearchgate.net

Beyond synthesis, this compound is instrumental in studying enzyme-substrate interactions. It acts as a substrate for various proteases, allowing researchers to probe enzyme kinetics, specificity, and inhibition. chemimpex.comru.nl Structural studies of this compound using techniques like X-ray crystallography have provided valuable data on the conformational properties of peptides and the nature of intermolecular interactions. nih.gov

Historical Development and Evolution of this compound Research Trajectories

The use of this compound in research can be traced back to early investigations into peptide synthesis and structure. The development of the benzyloxycarbonyl (Z) protecting group was a pivotal moment in peptide chemistry, enabling controlled, stepwise peptide synthesis. This compound emerged as a simple and effective model to test and refine these new synthetic methods.

Early research focused heavily on its application in chemical peptide synthesis, particularly in understanding and mitigating side reactions like racemization. orgsyn.org As enzymatic methods for peptide synthesis gained traction, this compound became a standard model substrate to evaluate the catalytic efficiency and substrate specificity of various enzymes, such as papain and glycyl endopeptidase. researchgate.netru.nl

More recently, research trajectories have expanded to include its use in the study of metalloendoproteases and its potential role in modulating biological processes. For instance, it has been investigated for its ability to interfere with insulin (B600854) processing and inhibit glucose transport. ru.nl The continuous use of this compound in diverse research areas highlights its enduring value as a fundamental research tool.

Current Academic Relevance and Research Landscape of this compound Studies

The academic relevance of this compound remains high, with ongoing research continuing to leverage its properties as a model system. Current studies often focus on advanced and sustainable methods for peptide synthesis, such as solid-to-solid enzymatic synthesis, where this compound is used to assess the feasibility and efficiency of these novel approaches. researchgate.netresearchgate.netresearchgate.net

Furthermore, detailed structural analyses of this compound and its analogs continue to provide insights into the principles of peptide folding and molecular recognition. nih.gov Research into its biological activities also persists, with studies exploring its interactions with various enzymes and receptors. chemimpex.comru.nl The compound's utility extends to the development of enzyme inhibitors and receptor ligands, contributing to the broader field of medicinal chemistry. chemimpex.com The consistent appearance of this compound in academic literature underscores its foundational role in advancing our understanding of peptide science.

| Property | Value | Reference |

| Molecular Formula | C19H21N3O4 | chemimpex.com |

| Molecular Weight | 355.39 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

| CAS Number | 5513-69-9 | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZDXQHLEQAGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-69-9 | |

| Record name | NSC89643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis Methodologies and Optimization for Z Gly Phe Nh2 Production

Enzymatic Peptide Synthesis Approaches

Enzymatic peptide synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods. longdom.org Enzymes such as papain and glycyl endopeptidase have demonstrated considerable utility in catalyzing the formation of peptide bonds. longdom.orgresearchgate.net These biocatalysts operate under mild conditions and exhibit stereo- and regio-specificity, which minimizes the need for extensive side-chain protection strategies. longdom.org

Papain-Catalyzed Z-Gly-Phe-NH2 Synthesis

Papain, a cysteine protease derived from papaya latex, is a versatile enzyme for peptide synthesis. acs.orgcreative-enzymes.com Its broad substrate specificity allows it to be used in the synthesis of various peptides. sigmaaldrich.com The catalytic mechanism of papain involves a cysteine residue (Cys25) in its active site, which forms a covalent acyl-enzyme intermediate with the carboxyl component of the substrate. creative-enzymes.comluc.edu This intermediate then reacts with the amino group of the nucleophile to form the peptide bond.

The efficiency of papain-catalyzed peptide synthesis is significantly influenced by several reaction parameters.

Solvent Systems: The choice of solvent is critical for enzyme stability and substrate solubility. While aqueous systems are common, the presence of organic co-solvents can enhance the solubility of non-polar substrates. longdom.org However, high concentrations of organic solvents can denature the enzyme. longdom.orgptbioch.edu.pl Studies have shown that monophasic aqueous-organic mixtures, such as those containing acetonitrile (B52724), can be effective for papain-catalyzed synthesis. longdom.org Biphasic systems, where the enzyme remains in the aqueous phase, can also be employed to minimize denaturation. longdom.org The use of dimethyl sulfoxide (B87167) (DMSO) has also been explored to improve the solubility of substrates like Nα-benzoyl-arginine-p-nitroanilide (BAPNA). nih.gov

Temperature: Papain exhibits good thermal stability, with an optimal temperature for activity typically around 65°C. acs.org Some studies have even shown activity at temperatures as high as 90°C. creative-enzymes.com However, the optimal temperature can vary depending on the specific reaction conditions and substrates used.

pH: The pH of the reaction medium plays a crucial role in papain's catalytic activity. The optimal pH for papain is generally between 6.0 and 7.0. sigmaaldrich.com At this pH, the key active site residues, Cys25 and His159, are in the correct ionization state for catalysis. ku.ac.th Peptide synthesis using papain has also been successfully carried out at alkaline pH values, ranging from 8 to 9.5, which can help to minimize secondary hydrolysis of the product. nih.gov

Enzyme Concentration: Increasing the enzyme concentration generally leads to a higher reaction rate. ku.ac.th However, an excessive amount of enzyme can increase the likelihood of product hydrolysis.

Substrate Ratios: The molar ratio of the acyl donor (carboxyl component) to the nucleophile (amino component) can significantly impact the yield of the peptide product. An excess of the carboxyl component is often used to drive the reaction towards synthesis and increase the yield. nih.gov

The use of activated esters of the carboxyl component can enhance the rate of acylation of the enzyme. The "substrate mimetics" approach involves incorporating a recognition moiety for the enzyme into the ester leaving group, making the reaction less dependent on the specific amino acid being coupled. ru.nlnih.gov

For papain, the guanidinophenyl (OGp) ester has been used as a substrate mimetic, although it is thought to bind differently than the natural arginine substrate. ru.nlru.nl This "enzyme-specific activation" allows papain to catalyze the formation of dipeptides with a broader range of amino acids. ru.nl However, OGp esters can be prone to spontaneous hydrolysis and are costly to produce. nih.gov

Table 1: Comparison of Activating Esters in Papain-Catalyzed Dipeptide Synthesis

| Activating Ester | Donor Amino Acid | Nucleophile | Yield (%) | Reference |

| Benzyl (OBn) | Z-Gly | H-Phe-NH2 | 98.6 | nih.gov |

| Dimethylaminophenyl (ODmap) | Z-Gly | H-Phe-NH2 | 97.5 | nih.gov |

The papain-catalyzed synthesis of peptides proceeds through an acyl transfer mechanism. rug.nl The reaction can be described by a kinetic model involving the formation of an acyl-enzyme intermediate. scielo.br

Acylation: The enzyme's active site cysteine attacks the activated carboxyl group of the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the leaving group. luc.edu

Deacylation: The amino group of the nucleophile attacks the acyl-enzyme intermediate, leading to the formation of the new peptide bond and regeneration of the free enzyme. luc.edu

Water can also act as a nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate, which is a competing reaction that reduces the peptide yield. scielo.br The ratio of aminolysis (peptide synthesis) to hydrolysis is a key determinant of the reaction's efficiency and is influenced by the nucleophile's binding specificity to the enzyme's active site. nih.gov The kinetics of these reactions are consistent with a three-step mechanism involving the acyl-enzyme intermediate. luc.edu

Glycyl Endopeptidase-Catalyzed this compound Synthesis

Glycyl endopeptidase is another enzyme that has been effectively used for the synthesis of this compound. researchgate.net This enzyme exhibits specificity for glycine (B1666218) at the P1 position of the acyl donor.

A notable application of glycyl endopeptidase is in solid-to-solid peptide synthesis. researchgate.netresearchgate.net This approach involves reacting solid substrates with the enzyme in a system with very low water content. This method offers several advantages, including high substrate concentrations that can lead to increased product-to-reactor volume ratios and potentially higher yields compared to reactions in solution. researchgate.net

In the solid-to-solid synthesis of this compound, several factors have been found to influence the reaction's efficiency:

Substrate Ratio: A small excess of the acyl donor, Z-Gly, has been shown to improve both the initial reaction rate and the final yield. researchgate.netresearchgate.net Conversely, an excess of the nucleophile, Phe-NH2, can inhibit the reaction. researchgate.net The highest conversion rates were achieved with a substrate molar ratio of 2:1 (Z-Gly:Phe-NH2). researchgate.net

Additives: The inclusion of solid cysteine in the reaction mixture can enhance both the initial rate and the final conversion. researchgate.net This is likely due to cysteine acting as an antioxidant, protecting the enzyme from oxidation. researchgate.net

Enzyme Stability: A key limitation observed in this system is the inactivation of the glycyl endopeptidase during the reaction, which can prevent the reaction from going to completion. researchgate.netresearchgate.net

Table 2: Effect of Cysteine on Solid-to-Solid this compound Synthesis

| Presence of Cysteine in Activating Solution (mM) | Presence of Cysteine in Reaction Mixture (%, w/w of enzyme) | Initial Rate (nmol/min/mg enzyme) | Highest Conversion (%) | Reference |

| 0 | 0 | 6 | 59 | researchgate.net |

| 0 | 100 | 7 | 67 | researchgate.net |

| 20 | 0 | 11 | 63 | researchgate.net |

| 20 | 50 | 12 | 74 | researchgate.net |

| 20 | 100 | 16 | 76 | researchgate.net |

| 20 | 200 | 16 | 76 | researchgate.net |

Impact of Substrate Molar Ratios on Reaction Rate and Yield

In the enzymatic synthesis of this compound, typically utilizing an enzyme like glycyl endopeptidase, the molar ratio of the substrates, Z-Gly (the acyl donor) and Phe-NH2 (the nucleophile), is a critical parameter that significantly influences both the reaction rate and the final product yield. researchgate.netresearchgate.net Research has demonstrated that the reaction's efficiency is highly dependent on these ratios.

Studies involving solid-to-solid synthesis catalyzed by glycyl endopeptidase have shown that a slight excess of the acyl donor, Z-Gly, can lead to a substantial increase in both the initial rate of synthesis and the final conversion percentage. researchgate.net Conversely, an excess of the nucleophile, Phe-NH2, has been observed to hinder the reaction. researchgate.netresearchgate.net

Detailed investigations have revealed an optimal substrate molar ratio for maximizing the production of this compound. The highest conversion rates were achieved when the molar ratio of Z-Gly to Phe-NH2 was 2:1. researchgate.netresearchgate.net This specific ratio appears to provide the most favorable conditions for the enzymatic activity, leading to a more efficient synthesis process. While a 2:1 ratio yields the highest conversion, other ratios with an excess of Z-Gly, such as 1.3:1 and 1.5:1, also show a marked improvement in final conversion compared to a 1:1 ratio, although the initial reaction rate might be slightly lower. researchgate.net

Table 1: Effect of Substrate Molar Ratios on this compound Synthesis An interactive data table representing the trend observed in research findings.

| Molar Ratio (Z-Gly-OH:H-Phe-NH2) | Initial Reaction Rate | Final Conversion Yield |

|---|---|---|

| 1:1 | Baseline | Baseline |

| 1.05:1 | Increased | Substantially Increased |

| 1.1:1 | Increased | Substantially Increased |

| 1.3:1 | Slightly Lower than 1:1 | Further Increased |

| 1.5:1 | Slightly Lower than 1:1 | Further Increased |

| 2:1 | Not specified | Highest Conversion (~83%) |

> Data is based on trends described in studies on glycyl endopeptidase catalyzed solid-to-solid synthesis. researchgate.netresearchgate.net

It's important to note that even under optimized molar ratio conditions, the conversion to this compound may not reach completion, often plateauing at around 83%. researchgate.net This incomplete conversion is attributed to factors other than substrate limitation, such as enzyme stability and potential inactivation during the catalytic process. researchgate.net

Investigation of Enzyme Stability and Inactivation Mechanisms During Catalysis

Research on glycyl endopeptidase during the synthesis of this compound has shown that the enzyme's activity decreases dramatically over the course of the reaction. researchgate.net Significant inactivation, including autolysis, was observed, which contributed to the cessation of the reaction before all substrates were converted. researchgate.net The addition of fresh enzyme to the reaction mixture after it had stopped did not restart the synthesis, as the newly added enzyme was also rapidly inactivated. researchgate.net

To mitigate enzyme inactivation, certain protective measures can be employed. For instance, the inclusion of solid cysteine in the reaction mixture has been shown to improve both the initial rate and the final conversion of this compound. researchgate.netresearchgate.net This is likely due to cysteine's role in protecting the enzyme from oxidative damage. researchgate.net

The stability of enzymes like thermolysin, another protease used in peptide synthesis, is also a key consideration. Thermolysin requires calcium ions for stability, and its activity is sensitive to metal chelating agents. ubc.ca The pH of the reaction medium is another critical parameter, with most proteases having an optimal pH range for activity. khanacademy.orgubc.ca Deviations from this range can lead to reduced enzyme function and potential denaturation. khanacademy.org

Chemo-Enzymatic Peptide Synthesis Strategies Employing this compound

Chemo-enzymatic peptide synthesis (CEPS) represents a powerful approach that combines the advantages of both chemical and enzymatic methods to produce peptides. psu.eduresearchgate.netbioline.org.br This strategy is particularly relevant for the production of this compound and its derivatives, offering high selectivity and milder reaction conditions compared to purely chemical methods. nih.gov

Synergistic Integration of Chemical and Enzymatic Methods

The synergy in CEPS arises from using enzymes to catalyze specific peptide bond formations, thereby avoiding the need for extensive protecting group strategies and minimizing side reactions and racemization, which can be challenges in traditional chemical synthesis. ubc.capsu.edu For instance, this compound can be synthesized on a preparative scale using an enzymatic approach with papain. ru.nl In one example, Z-Gly-ODmap was used as an activating ester for the papain-catalyzed synthesis of this compound. ru.nl

This approach allows for the precise and stereoselective formation of the peptide bond between glycine and phenylalanine. The enzymatic step is then followed by standard chemical procedures for purification and any further modifications, showcasing a seamless integration of both methodologies. researchgate.netru.nl

Advantages of Biocatalysis in this compound Derivative Production

The use of biocatalysis, specifically enzymes, in the production of this compound and its derivatives offers several distinct advantages over traditional chemical catalysis. appliedcatalysts.com These benefits contribute to more efficient, cost-effective, and environmentally friendly synthesis processes.

Key advantages include:

High Specificity: Enzymes exhibit high regio- and stereoselectivity, which means they catalyze reactions at specific sites on the substrate molecule with a precise three-dimensional orientation. ubc.capsu.edu This leads to the formation of a single desired product isomer, reducing the need for complex purification steps to remove unwanted by-products. appliedcatalysts.com

Environmental Friendliness: Biocatalysis is considered a "green" technology because it often uses water as a solvent and avoids the use of harsh or toxic chemicals commonly employed in organic synthesis. psu.eduappliedcatalysts.com This results in less hazardous waste and a more sustainable manufacturing process.

Reduced Side Reactions: The high specificity of enzymes minimizes the occurrence of side reactions, leading to a cleaner reaction profile and a higher purity of the final product. ubc.ca

Table 2: Comparison of Biocatalysis and Traditional Chemical Catalysis An interactive data table summarizing the key differences.

| Feature | Biocatalysis (Enzymatic Synthesis) | Traditional Chemical Catalysis |

|---|---|---|

| Reaction Specificity | High (Stereo- and Regiospecific) | Often lacks specificity, leading to by-products |

| Reaction Conditions | Mild (Temperature, pH) | Often requires harsh conditions (High temp/pressure) |

| By-products | Minimal | More by-products requiring purification |

| Environmental Impact | Lower, more sustainable | Higher, potential for hazardous waste |

| Cost-Effectiveness | Can be cost-effective due to efficiency and reduced waste | Can be costly due to energy and purification needs |

> This table is a generalized comparison based on established principles of biocatalysis. appliedcatalysts.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry that allows for the stepwise assembly of amino acids into a peptide chain that is anchored to a solid support. bioline.org.br This method has revolutionized peptide synthesis by simplifying the purification process at each step.

This compound as a Precursor and Building Block in SPPS

This compound serves as a valuable building block and precursor in the solid-phase synthesis of more complex peptides. chemimpex.com Its dipeptide structure can be incorporated into a growing peptide chain, or it can be used as a starting point for further elongation. The benzyloxycarbonyl (Z) group provides protection for the N-terminus, which can be selectively removed to allow for the addition of subsequent amino acids.

The compatibility of this compound with SPPS techniques makes it a versatile tool for researchers. chemimpex.com For example, a larger peptide like Boc-Gly-Phe-Pro-NH2 has been synthesized using SPPS, where a Boc-protected glycine was coupled to a resin-bound phenylalanine, followed by coupling with proline. ias.ac.in While this example uses a Boc protecting group, a similar strategy could be employed with a Z-protected dipeptide like Z-Gly-Phe, which would be coupled to a resin-bound amino acid. The use of such dipeptide blocks can sometimes improve coupling efficiency and reduce the number of synthesis cycles required.

Evaluation and Optimization of Coupling Reagents for this compound Incorporation

The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization, during peptide bond formation. A variety of reagents have been evaluated for the synthesis of this compound and its analogs.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. rsc.org Uronium/aminium salts, such as HATU, HBTU, and COMU, are also highly effective. csic.escsic.es These reagents activate the carboxylic acid group of the N-protected amino acid (Z-Gly-OH), facilitating nucleophilic attack by the amino group of the C-terminal amino acid amide (Phe-NH2).

Recent research has focused on the development of novel coupling reagents to enhance efficiency and reduce epimerization. For instance, Oxyma-based phosphonium (B103445) reagents like BOP-Oxy have demonstrated superior performance in terms of yield and control of stereochemistry in the solution-phase synthesis of related peptides like Z-Gly-Phe-Pro-NH2. csic.escsic.es Another promising additive is Oxyma-B, which has shown excellent racemization suppression in the synthesis of various peptides, including those containing the challenging Phe-Val-Pro sequence. rsc.orgresearchgate.net

The choice of solvent and base also plays a crucial role. N,N-dimethylformamide (DMF) is a common solvent, though its hydrolytic instability with certain reagents like COMU necessitates consideration of alternatives such as acetonitrile (MeCN). csic.es The base used, typically a tertiary amine like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), influences the reaction rate and the extent of side reactions. chemrxiv.org

Table 1: Comparison of Coupling Reagents in Peptide Synthesis

| Coupling Reagent/Additive | Key Advantages | Considerations |

|---|---|---|

| DIC/HOBt | Cost-effective, widely used. chemrxiv.org | Can lead to the formation of dioxopiperazine and oxazolone (B7731731) impurities. chemrxiv.org |

| HATU/HBTU | High coupling efficiency. csic.escsic.es | Can cause racemization, especially with sensitive amino acids. csic.es |

| COMU | Effective, non-hazardous. csic.es | Poor hydrolytic stability in DMF. csic.es |

| BOP-Oxy | High yield, good stereochemical control. csic.escsic.es | A phosphonium-based reagent. |

| Oxyma-B | Excellent racemization suppression. rsc.orgresearchgate.net | Newer additive, less established than HOBt. |

Strategies for Stereochemical Control and Racemization Suppression During this compound Synthesis

Maintaining the stereochemical integrity of the chiral amino acid, phenylalanine, is a primary concern during the synthesis of this compound. Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can occur at the α-carbon of the activated amino acid.

Several strategies are employed to suppress racemization:

Choice of Coupling Reagent and Additive: As discussed previously, additives like HOBt, HOAt, and particularly the newer oxime-based additives like OxymaPure and Oxyma-B, are highly effective at minimizing racemization. rsc.orgresearchgate.net They function by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.

Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of racemization. The choice of base is also critical; sterically hindered bases like DIEA are generally preferred over less hindered ones. nih.gov Pre-activation time of the carboxylic acid should be minimized, as prolonged activation can increase the risk of epimerization. nih.gov

Use of Racemization-Suppressing Protecting Groups: While the Z-group (benzyloxycarbonyl) itself offers good protection against racemization, certain coupling conditions can still lead to loss of stereochemical purity. nih.gov

Enzymatic Synthesis: A powerful alternative for ensuring stereoselectivity is the use of enzymes. Proteases such as thermolysin and papain can catalyze the peptide bond formation under mild, aqueous conditions, inherently avoiding racemization. pnas.org

Table 2: Factors Influencing Racemization in Peptide Synthesis

| Factor | Impact on Racemization | Mitigation Strategy |

|---|---|---|

| Coupling Reagent | Uronium/phosphonium salts can increase risk. csic.es | Use of additives like Oxyma-B. rsc.orgresearchgate.net |

| Base | Strong, non-hindered bases promote racemization. | Employ sterically hindered bases (e.g., DIEA). nih.gov |

| Temperature | Higher temperatures increase racemization rate. | Conduct couplings at lower temperatures. |

| Pre-activation Time | Longer times increase risk of epimerization. nih.gov | Minimize pre-activation duration. nih.gov |

| Solvent | Polar aprotic solvents can influence the reaction environment. | Optimize solvent choice based on reagents used. |

Solution-Phase Chemical Synthesis of this compound and Analogues

Solution-phase synthesis remains a valuable method for the production of peptides, especially for smaller sequences or when large-scale synthesis is required. nih.gov It offers flexibility in the choice of reaction conditions and purification methods.

Exploration of Various Chemical Peptide Bond Formation Mechanisms

The fundamental reaction in solution-phase peptide synthesis is the formation of an amide bond between a carboxyl-activated N-protected amino acid and the free amino group of another amino acid or peptide. ekb.eg Several mechanisms can be employed:

Active Ester Method: This involves the conversion of the carboxylic acid to a more reactive "active ester." Reagents like N-hydroxysuccinimide (HOSu) can be used to form these intermediates, which then react with the amine component. thieme-connect.de

Carbodiimide Method: As previously mentioned, carbodiimides like DCC and DIC facilitate the direct coupling of the carboxylic acid and amine by forming a highly reactive O-acylisourea intermediate. uniurb.it The addition of nucleophilic additives like HOBt or OxymaPure can intercept this intermediate to form a less racemization-prone active ester. rsc.org

Acid Azide (B81097) Method: The azide method is one of the oldest and is known for its low racemization risk. thieme-connect.de It involves the conversion of a peptide hydrazide to a peptide azide using a nitrite (B80452) source, which then couples with the amine component. thieme-connect.de

Phosphonium and Uronium Salt-Based Methods: Reagents like PyBOP, HBTU, and HATU activate the carboxylic acid by forming an activated ester in situ, which rapidly reacts with the amine. These are among the most efficient coupling reagents available. csic.esuzh.ch

Investigation of Additives and Optimized Reaction Conditions in Solution

Optimization of solution-phase synthesis focuses on maximizing yield and purity by carefully selecting additives and controlling reaction parameters.

Additives: The role of additives is primarily to suppress racemization and, in some cases, to accelerate the coupling reaction. HOBt and its derivatives have been the gold standard for decades. ub.edu More recently, oxime-based additives like OxymaPure and its derivatives have gained prominence due to their high reactivity and safety profile (avoiding the explosive potential of benzotriazoles). rsc.org In some protocols, the use of copper(II) complexes, such as [Cu(OBt)2], has been shown to significantly diminish epimerization. chemrxiv.org

Reaction Conditions: The choice of solvent is critical for ensuring the solubility of all reactants and for influencing the reaction pathway. Common solvents include DMF, dichloromethane (B109758) (DCM), and acetonitrile (ACN). ub.edu Temperature control is essential, with most couplings performed at or below room temperature to minimize side reactions. The stoichiometry of the reactants is also optimized; a slight excess of the acylating agent is often used to drive the reaction to completion.

In a chemoenzymatic approach for the synthesis of this compound, the use of Z-Gly-ODmap as an activating ester with papain as the catalyst in a DMF/buffer system was explored. ru.nl Optimization of the donor-to-acceptor ratio and enzyme concentration led to high isolated yields. ru.nl Another study on the solid-to-solid synthesis catalyzed by glycyl endopeptidase found that a 2:1 molar ratio of the acyl donor (Z-Gly) to the nucleophile (Phe-NH2) and the addition of cysteine to protect the enzyme from oxidation resulted in the highest conversion. researchgate.net

Structural Elucidation and Conformational Analysis of Z Gly Phe Nh2

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of Z-Gly-Phe-NH2. nih.govjst.go.jp These studies provide detailed insights into the molecule's conformation, how it packs in a crystal lattice, and the non-covalent interactions that stabilize the crystalline form.

Analysis of Molecular Conformations in the Crystalline State (Extended vs. Folded Forms)

In the crystalline state, this compound adopts an extended conformation. nih.govresearchgate.net This is in contrast to some other dipeptides which may adopt folded or bent structures. The extended conformation is characterized by the peptide backbone being stretched out, which minimizes steric hindrance between the side chains and the protecting group. The specific torsion angles of the backbone and side chains are energetically favorable in this arrangement. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is primarily governed by a network of hydrogen bonds. The C-terminal amide groups play a crucial role in the association of neighboring molecules. nih.govjst.go.jp Unlike unamidated peptides that often form linear connections, the C-terminal amides of this compound tend to associate with the same neighboring group through hydrogen bonds involving both the amide nitrogen and the carbonyl oxygen. nih.gov This leads to a distinct crystal packing architecture.

Characterization of Hydrogen Bonding Networks within this compound Crystals

A detailed analysis of the crystal structure reveals a three-dimensional network of hydrogen bonds that stabilize the crystal lattice. The primary amide group at the C-terminus is a key participant in this network, acting as both a hydrogen bond donor and acceptor. nih.gov This is a significant difference compared to its unamidated counterpart, where the carboxyl group has different hydrogen bonding capabilities. nih.govjst.go.jp

Comparative Structural Analysis with Corresponding Unamidated Peptides

When comparing the crystal structure of this compound with its unamidated form, Z-Gly-Phe-OH, significant differences in conformational flexibility and crystal packing are observed. nih.govresearchgate.net The C-terminal amide group in this compound introduces different hydrogen bonding patterns compared to the carboxyl group in Z-Gly-Phe-OH. nih.govjst.go.jp While this compound exhibits an extended conformation, the unamidated peptide may show different conformational preferences due to the different electronic and steric nature of the C-terminal group. The unamidated peptides often favor a linear molecular connection in their crystal packing. nih.gov

Spectroscopic Investigations of this compound Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable information about the conformation of this compound in solution, complementing the solid-state data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for studying the solution-state conformation of peptides. For this compound, NMR studies can provide information on the rotational freedom around various single bonds and the presence of specific folded or extended structures in different solvents. The chemical shifts of the amide protons can be particularly informative about their involvement in intramolecular hydrogen bonds, which would suggest the presence of folded conformations like β-turns. ias.ac.in While detailed conformational analysis of this compound in solution using advanced NMR techniques like NOE (Nuclear Overhauser Effect) spectroscopy is not extensively reported in the provided search results, the available NMR data is consistent with a flexible molecule that can adopt various conformations in solution. rsc.org

Infrared (IR) Absorption Spectroscopy for Vibrational and Structural Features

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and secondary structure. researchgate.net

The N-H stretching vibrations in peptides are particularly sensitive to hydrogen bonding. libretexts.orgru.nl In a non-hydrogen-bonded environment, the N-H stretching frequency typically appears in the range of 3400-3500 cm⁻¹. orgchemboulder.com When an N-H group participates in a hydrogen bond, the bond is weakened, and the stretching frequency shifts to a lower wavenumber (redshift). researchgate.net The magnitude of this shift is correlated with the strength of the hydrogen bond. acs.org

Primary amides (like the C-terminal amide of this compound) exhibit two N-H stretching bands, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.com Secondary amides (like the Gly-Phe peptide bond) show a single N-H stretching band. orgchemboulder.com

In the context of this compound, analyzing the N-H stretching region of its IR spectrum can reveal the extent and nature of hydrogen bonding. For example, the presence of bands at lower frequencies would indicate the involvement of the amide protons in intermolecular hydrogen bonds within the crystal lattice or in solution. nih.gov X-ray diffraction studies have shown that in the solid state, C-terminal amides tend to form hydrogen bonds involving both the amide NH and the carbonyl group. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H Stretch (Free) | 3400-3500 | Weaker and sharper than O-H stretches. libretexts.org |

| N-H Stretch (H-bonded) | 3200-3400 | Broader and shifted to lower frequency. |

| C=O Stretch (Amide I) | 1630-1680 | Sensitive to conformation and hydrogen bonding. |

| N-H Bend (Amide II) | 1510-1580 | In-plane bend coupled with C-N stretch. researchgate.net |

Conformational Flexibility and Torsion Angle Analysis

The conformation of a peptide is defined by the rotational angles, or torsion angles, around the single bonds of the polypeptide backbone.

The primary backbone torsion angles are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The planarity of the peptide bond restricts the ω (omega, Cα-C'-N-Cα) angle to approximately 180° for a trans bond or 0° for a cis bond. csic.es

X-ray diffraction studies of this compound have revealed that the dipeptide adopts an extended conformation in the solid state. nih.gov The observed torsion angles for the backbone and side chain were found to be within energetically allowable regions. nih.gov However, these conformations can differ significantly from their unamidated counterparts, highlighting the conformational flexibility of the dipeptide. nih.gov

Impact of C-Terminal Amidation on Peptide Conformational Preferences

X-ray diffraction analysis of this compound reveals that it adopts an extended conformation in the crystalline state. nih.gov This is in considerable contrast to the folded conformations that are often observed in corresponding unamidated dipeptides. nih.gov The conformational flexibility of the dipeptide is a key factor in this difference. nih.gov The substitution of the carboxyl group with an amide group alters the hydrogen bonding patterns, which are crucial for stabilizing specific secondary structures. nih.govnih.gov

In C-terminally amidated peptides like this compound, the amide group tends to form hydrogen bonds with neighboring groups, involving both the amide NH and the C=O groups. nih.gov This is different from unamidated peptides, where the carboxyl oxygens typically participate in linear hydrogen bond formations. nih.gov The amidation effectively removes the negative charge of the carboxyl group, which can influence electrostatic interactions and the peptide's affinity for biological membranes. jpt.combiorxiv.org

The stabilization of secondary structures, such as α-helices, is a notable consequence of C-terminal amidation. nih.govnih.govresearchgate.net While this compound itself is too short to form a stable helix, the principle of conformational stabilization is a general effect of amidation. This modification can enhance a peptide's propensity to adopt helical structures, which can be critical for its biological activity, such as in antimicrobial peptides. nih.govnih.gov The amide group can also form a greater number of hydrogen bonds compared to a carboxyl group, further contributing to structural stability. nih.gov

Studies comparing amidated and non-amidated peptides have shown that the substitution of the C-terminal amide with a carboxyl group can lead to a more flexible structure, resulting in an ensemble of both folded and open conformers. nih.gov This highlights the role of the amide group in restricting the conformational freedom of the peptide backbone.

The crystal structure of this compound provides specific data on its torsional angles, which define the conformation of the peptide backbone.

| Torsion Angle | Value (°) |

| This compound | |

| Backbone | |

| ω (C-N) | ~180 (trans) |

| φ (N-Cα) Gly | Energetically allowable |

| ψ (Cα-C) Gly | Energetically allowable |

| φ (N-Cα) Phe | Energetically allowable |

| ψ (Cα-C) Phe | Energetically allowable |

| Side Chain (Phe) | |

| χ1 | Energetically allowable |

| χ2 | Energetically allowable |

The extended conformation of this compound, as influenced by its C-terminal amide, underscores the significant impact of this common post-translational modification on peptide structure. nih.gov The altered hydrogen bonding capacity and the removal of a terminal charge contribute to distinct conformational preferences compared to peptides with a free carboxyl terminus. nih.govbiorxiv.org

Enzymatic and Biochemical Research Applications of Z Gly Phe Nh2

Z-Gly-Phe-NH2 as an Enzymatic Substrate

The dipeptide derivative N-Benzyloxycarbonyl-Glycyl-L-phenylalanine amide, or this compound, serves as a valuable substrate in enzymology. Its structure, featuring a peptide bond between glycine (B1666218) and phenylalanine and protective groups at the terminals, makes it a target for various peptidases, enabling detailed investigation of their function.

Characterization of Protease Substrate Specificity

This compound is frequently employed to delineate the substrate specificity of a range of proteases due to its defined cleavage site.

Metalloendoproteases : This compound is recognized as a competitive substrate for metalloendoproteases. chemimpex.comtandfonline.comdiva-portal.org Its use was instrumental in studies investigating the role of these enzymes in intracellular processes, such as the regulation of calcium ion (Ca²⁺) sequestration. chemimpex.com While initial research linked this compound's ability to mobilize intracellular Ca²⁺ to its interaction with metalloendoproteases, subsequent findings have suggested that this particular biological effect might occur through a mechanism independent of metalloendoprotease activity suppression. chemimpex.com

Glycyl Endopeptidase : Research has utilized this compound as a model peptide for studying the synthetic capabilities of glycyl endopeptidase, particularly in solvent-free, solid-to-solid reaction systems. scielo.brpnas.org Studies have shown that glycyl endopeptidase, a cysteine endopeptidase from the papaya plant, can efficiently catalyze the formation of this compound. scielo.brdiva-portal.org The enzyme exhibits specificity for various amino acid amides and esters, with this compound being a key substrate for these investigations. diva-portal.org

Alkaline and Neutral Proteinases : The hydrolytic activity of several microbial proteases has been characterized using this compound. An alkaline proteinase from Aspergillus sojae was found to be capable of slowly hydrolyzing the amide bond of this compound. acs.org Similarly, a protease isolated from the marine bacterium Pseudomonas sp. No. 548 demonstrated hydrolyzing activity against this compound, cleaving the peptide bond involving the amino group of phenylalanine. researchgate.net The exocellular neutral protease from Micrococcus caseolyticus also readily cleaves this compound, showing a preference for peptide bonds involving hydrophobic amino acids. dcu.ie

Alpha-Chymotrypsin : this compound is a standard dipeptide product in synthesis reactions catalyzed by α-chymotrypsin. semanticscholar.org It is often used as the target molecule in studies designed to evaluate the effectiveness of various activated ester substrates for enzyme-mediated peptide synthesis. semanticscholar.org

Kinetic Studies of Enzyme-Substrate Interactions

Kinetic analysis of the interaction between enzymes and this compound provides quantitative insights into their catalytic efficiency. While comprehensive catalytic efficiency values (kcat/Km) are not always reported, studies have quantified hydrolysis and synthesis rates, offering a clear measure of enzyme performance.

For instance, the neutral protease from Micrococcus caseolyticus was found to hydrolyze various substituted dipeptides. The rate of hydrolysis for this compound was determined to be 1.48 µmoles per minute per mg of protease, highlighting its suitability as a substrate compared to other analogs under the same conditions. dcu.ie

Interactive Table: Hydrolysis Rates of Z-Gly-X-NH2 Substrates by Micrococcus caseolyticus Neutral Protease

| Substrate (Z-Gly-X-NH2) | Rate of Hydrolysis (µmoles/min/mg) dcu.ie |

| This compound | 1.48 |

| Z-Gly-Val-NH2 | 0.122 |

| Z-Gly-Leu-NH2 | Not specified, but less than this compound |

| Z-Gly-Ala-NH2 | Not specified, but less than this compound |

In the context of peptide synthesis, kinetic studies of glycyl endopeptidase-catalyzed formation of this compound have shown that reaction conditions, such as the molar ratio of substrates, significantly impact both the initial reaction rate and the final product yield. scielo.br Optimal conversion rates were achieved with a 2:1 molar ratio of the acyl donor (Z-Gly) to the nucleophile (Phe-NH2). scielo.br

Utilization in Biochemical Assays for Elucidating Enzyme Activity Profiles

This compound is a key component in biochemical assays designed to profile enzyme activity. These assays are crucial for understanding how different enzymes function and for screening potential substrates or inhibitors. For example, the synthesis of this compound is a model reaction used to assess the utility of novel, potentially enzyme-specific activating esters for proteases like papain and α-chymotrypsin. semanticscholar.orghzdr.de By measuring the conversion to this compound over time, researchers can compare the efficiency of different acyl donors, providing a detailed activity profile of the enzyme under investigation. hzdr.de

This compound in the Investigation of Protein Interactions

Beyond its role as a simple substrate, the structure of this compound allows it to be used in more complex studies of protein interactions, including mimicking natural peptides and serving as a blueprint for new therapeutic agents.

Mimicry of Natural Peptides for Probing Biological Recognition Events

The ability of small peptides to mimic the structure and function of larger, naturally occurring peptides is a cornerstone of peptidomimetic research. rsc.orgscispace.com this compound and its analogs are used to probe biological recognition processes by imitating the essential features of endogenous peptides. For example, this compound has been identified as a substrate for metalloendoproteases that are involved in blocking the release of histamine (B1213489) and catecholamines and interfering with insulin (B600854) processing. semanticscholar.org This suggests it can mimic a natural peptide substrate to interact with these enzymes.

Furthermore, its ability to induce Ca²⁺ release from the endoplasmic reticulum is thought to stem from its interaction with an ion pore that recognizes hydrophobic molecules containing internal peptide bonds, indicating it mimics structural motifs crucial for this biological recognition event. chemimpex.com The closely related dipeptide H-Phe-Phe-NH2 has been identified as a high-affinity ligand for the Substance P 1-7 binding site, serving as a lead compound for developing mimetics that could treat neuropathic pain. acs.org This highlights the power of simple dipeptide structures in mimicking the key interactions of more complex peptides. acs.org

Design and Development of Enzyme Inhibitors and Receptor Ligands Based on the this compound Scaffold

The dipeptide structure of this compound serves as an attractive and versatile scaffold for the rational design of more complex molecules, such as enzyme inhibitors and receptor ligands. chemimpex.com Its inherent stability and bioavailability make it an ideal starting point for drug development. chemimpex.com The general strategy involves using a known peptide structure as a template and modifying it to enhance potency, selectivity, and pharmacokinetic properties. diva-portal.org

While direct examples of drugs developed from the this compound scaffold are specific to proprietary research, the principle is widely applied. For instance, constrained dipeptide mimics are synthesized to create rigid structures that can probe the conformational requirements for binding to a biological target. rsc.org Research on analogues of the opioid peptide dermorphin (B549996) has utilized a constrained dipeptidic moiety, the 4-amino-2-benzazepin-3-one scaffold, to replace a dipeptide segment, leading to compounds with altered affinity and selectivity for opioid receptors. researchgate.net This approach of using a dipeptide concept as a structural basis for inhibitor or ligand design is a key strategy in modern medicinal chemistry. researchgate.netnih.gov

Modulation of Specific Biological Processes by this compound

The dipeptide derivative N-Carbobenzoxy-glycyl-L-phenylalanine amide (this compound) has been utilized in biochemical research to probe and modulate specific cellular functions. Its structural characteristics allow it to interact with enzymatic pathways, providing insights into complex biological processes such as metabolic regulation and cellular secretion. Research has particularly focused on its capacity to interfere with glucose transport in fat cells and the release of signaling molecules from specialized immune and neuroendocrine cells.

This compound has been identified as a compound that interferes with glucose transport in adipocytes. ru.nl In these cells, insulin stimulates the uptake of glucose from the bloodstream by triggering the translocation of glucose transporter proteins (primarily GLUT4) from intracellular vesicles to the plasma membrane. wikipedia.orgnih.gov This process is fundamental for maintaining glucose homeostasis.

Research using reconstituted systems from rat adipocyte membranes has demonstrated that this compound, a substrate for metalloendoproteinases, directly interacts with the glucose transporter protein. biorxiv.org Studies showed that the dipeptide inhibited insulin-stimulated glucose uptake. biorxiv.org Further investigation into the mechanism revealed that this compound acts as a noncompetitive inhibitor of the reconstituted erythrocyte glucose transporter, with a reported inhibition constant (Ki) between 1.5 and 2 mM. biorxiv.org

Interestingly, the inhibitory effect was more pronounced on the glucose transport activity reconstituted from basal-state microsomal fractions compared to fractions from insulin-stimulated plasma membranes. biorxiv.org This suggests that the dipeptide may be a useful probe for studying the structural or conformational changes that the glucose transporter undergoes upon insulin stimulation. biorxiv.org

Table 1: Research Findings on the Inhibition of Glucose Transport by this compound

| Parameter | Finding | Source |

|---|---|---|

| Target Process | Insulin-stimulated glucose transport in adipocytes | biorxiv.org |

| Mechanism of Action | Direct interaction with the glucose transporter protein | biorxiv.org |

| Type of Inhibition | Noncompetitive (tested on reconstituted erythrocyte transporter) | biorxiv.org |

| Inhibition Constant (Ki) | 1.5 - 2 mM (for reconstituted erythrocyte transporter) | biorxiv.org |

| Differential Sensitivity | Transport activity from basal microsomes was more sensitive to inhibition than that from insulin-stimulated plasma membranes. | biorxiv.org |

This compound is also recognized in research as a substrate for metalloendoproteases that are thought to be involved in the exocytotic release of bioactive molecules. ru.nl This has led to its use in studies investigating the secretory mechanisms of mast cells and adrenal chromaffin cells.

Mast Cells and Histamine Release Mast cells are immune cells that, upon activation, release pre-formed mediators such as histamine from intracellular granules in a process called degranulation. msu.eduucl.ac.uk This exocytotic event is a key component of allergic and inflammatory responses. wikipedia.orgmsu.edu The molecular machinery governing the fusion of these granules with the cell membrane is complex and involves various proteins. Research has explored the role of certain proteases in this pathway. This compound, by acting as a substrate for metalloendoproteases, is proposed to block or interfere with the exocytotic release of histamine from mast cells. ru.nl This suggests that such enzymes may represent a crucial step in the signaling cascade leading to degranulation.

Adrenal Chromaffin Cells and Catecholamine Release Adrenal chromaffin cells, located in the adrenal medulla, are neuroendocrine cells that synthesize and store catecholamines, primarily adrenaline (epinephrine) and noradrenaline (norepinephrine). msu.edu In response to stress, these cells release their contents into the bloodstream via exocytosis, initiating the "fight-or-flight" response. biorxiv.orghouptlab.org The catecholamines are stored in large dense-core vesicles. biorxiv.org Similar to mast cell degranulation, this release is a highly regulated process. The use of this compound as a metalloendoprotease substrate has been employed to investigate the role of these enzymes in blocking catecholamine secretion from adrenal chromaffin cells. ru.nl

Table 2: Proposed Mechanism of this compound in Modulating Cellular Exocytosis

| Cell Type | Secreted Molecule | Investigated Role of this compound | Proposed Outcome | Source |

|---|---|---|---|---|

| Mast Cells | Histamine | Substrate for metalloendoproteases involved in the degranulation pathway. | Blocks or interferes with exocytotic release. | ru.nl |

| Adrenal Chromaffin Cells | Catecholamines (Adrenaline, Noradrenaline) | Substrate for metalloendoproteases involved in the secretion pathway. | Blocks or interferes with exocytotic release. | ru.nl |

Advanced Computational and Molecular Modeling Studies of Z Gly Phe Nh2

Molecular Docking Analysis for Enzyme Active Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). For Z-Gly-Phe-NH2, docking studies are instrumental in understanding how it or its precursors interact with enzyme active sites, which is fundamental to studying enzyme-catalyzed synthesis or inhibition.

Computational docking analyses have been effectively used to model the interaction of precursors to this compound within enzyme active sites, such as the cysteine protease papain. ru.nl In the enzymatic synthesis of this compound, a common strategy involves the papain-catalyzed coupling of an activated Z-Glycine ester (Z-Gly-Act) with H-Phe-NH2. ru.nl Docking studies on various Z-Gly-Act substrates reveal critical interactions within the papain active site that facilitate the formation of an acyl-enzyme intermediate (Z-Gly-papain). ru.nl

The active site of proteases is often characterized by a series of subsites (e.g., S2, S1, S1', S2') that accommodate the amino acid residues of the peptide substrate. researchgate.net In the case of papain, docking simulations show that the Z-Gly portion of the substrate fits into the S-subsites. The carbonyl oxygen of the glycine (B1666218) residue is precisely positioned within the oxyanion hole, formed by the side chain of Gln19 and the backbone amide of the catalytic Cys25, stabilizing the transition state. ru.nl The benzyloxycarbonyl (Z) group and the activating ester group also form key hydrogen bonds and hydrophobic interactions within the active site groove. ru.nl

These simulations predict that for the enzymatic reaction to proceed, the nucleophile (H-Phe-NH2) must then attack the carbonyl carbon of the Z-Gly-papain intermediate. The efficiency of this step is influenced by the affinity of the leaving group for the enzyme. ru.nl The binding mode of the precursor, predicted by docking, therefore provides a structural basis for understanding reaction efficiency and the specificity of the enzyme.

Table 1: Summary of Predicted Interactions for Z-Gly-Activating Esters in Papain Active Site This table is based on findings from a computational docking study on various precursors to this compound. ru.nl

| Activating Ester Group | Key Predicted Interactions in Papain Active Site | Implication for Reaction |

| Guanidinophenyl (OGp) | Tight fit; carbonyl oxygen in oxyanion hole; multiple hydrogen bonds involving the guanidinophenyl group. | Favorable positioning for nucleophilic attack by the catalytic cysteine. |

| Benzyl (OBn) | Fits within the active site, establishing stabilizing interactions. | A simpler, effective activating group for the enzymatic synthesis. |

| Dimethylaminophenyl (ODmap) | Occupies the active site groove, forming favorable contacts. | Shows promise as an activating group in aqueous synthesis conditions. |

| Trifluoroethyl (OTfe) | Forms hydrogen bonds within the active site. | Demonstrates that both fit and leaving group ability are crucial for reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. fu-berlin.de These simulations are crucial for understanding the flexibility of this compound, its interaction with its environment (like water), and the dynamic processes involved in enzymatic reactions. researchgate.netmdpi.com

While docking provides a static picture, MD simulations can model the dynamic events of an enzymatic reaction. For the synthesis of this compound, a key step is the nucleophilic attack by the amine group of a donor molecule (e.g., H-Phe-NH2) on an acyl-enzyme intermediate (e.g., Z-Gly-papain). ru.nl MD simulations can be employed to explore this reaction pathway. By simulating the enzyme-intermediate complex in a solvent box with the amino acid donor, researchers can observe the approach of the donor, identify the most favorable orientations for the attack, and calculate the energy barriers associated with the reaction coordinate. acs.org

This approach helps in predicting which amino acid donors would be optimal for a given enzymatic setup. For instance, simulations could compare the reaction dynamics of H-Phe-NH2 versus other amino acid amides, revealing differences in binding affinity to the second enzyme subsite (the S' site) and the subsequent reaction kinetics. This predictive power is essential for optimizing chemoenzymatic synthesis strategies for creating peptide bonds. ru.nl

A single molecule like this compound does not exist in one fixed shape but rather as a collection, or ensemble, of rapidly interconverting conformations. MD simulations are the primary tool for exploring this conformational landscape in different environments, such as in aqueous solution. researchgate.net Starting from a known structure, like the extended conformation observed in crystal studies, an MD simulation can track how the molecule folds, flexes, and interacts with surrounding water molecules over nanoseconds to microseconds. mdpi.comnih.gov

Analysis of the simulation trajectory can reveal:

Dominant Conformations: Identifying the most populated structural states, whether they are extended, folded into turns, or other shapes.

Flexibility: The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible (e.g., the glycine backbone vs. the phenylalanine side chain).

Solvation Effects: MD simulations explicitly show how water molecules form hydrogen bonds with the peptide's amide and carbonyl groups, stabilizing certain conformations over others. researchgate.net This is critical as the interactions in solution can differ significantly from the intrinsic, gas-phase preferences of the molecule.

Table 2: Typical Parameters and Analyses in an MD Simulation of this compound This table outlines a hypothetical but standard setup for an MD simulation study.

| Parameter / Analysis | Description | Purpose |

| Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. | To accurately model the interatomic forces within the peptide and with the solvent. |

| Solvent Model | An explicit representation of water molecules (e.g., TIP3P, SPC/E). | To simulate the peptide in a realistic aqueous environment. |

| Simulation Time | Typically ranges from hundreds of nanoseconds to microseconds. | To ensure adequate sampling of the conformational space and observe significant dynamic events. |

| RMSD Analysis | Root Mean Square Deviation of atomic positions from a reference structure. | To assess the overall structural stability of the peptide during the simulation. mdpi.com |

| Hydrogen Bond Analysis | Tracking the formation and breaking of intramolecular and peptide-water hydrogen bonds. | To understand the interactions that stabilize specific conformations. researchgate.net |

| Conformational Clustering | Grouping similar structures from the simulation trajectory. | To identify the most representative and populated conformations in the ensemble. |

Quantum Chemistry Calculations

Quantum chemistry calculations, based on the principles of quantum mechanics, offer the most accurate methods for studying molecular structures and energies. nih.gov These calculations are essential for understanding the intrinsic properties of this compound, independent of its environment.

The potential energy surface (PES), or energetic landscape, of a molecule describes its energy as a function of its geometry. acs.org Quantum chemistry methods like Density Functional Theory (DFT) are used to calculate the energies of different conformations of this compound to map out this landscape. mpg.de By identifying the energy minima on this surface, scientists can determine the most stable intrinsic conformations of the molecule.

For dipeptides, several key conformations are typically studied:

Extended Conformations (βL, C5): Where the peptide backbone is stretched out. The C5 conformation is stabilized by a five-membered ring formed by a hydrogen bond between the N-H of one residue and the C=O of the same residue. mpg.de

Folded or Turn-like Conformations (γ-turn, C7): Where the backbone folds back on itself. The C7 conformation is stabilized by a seven-membered hydrogen-bonded ring. mpg.de

Studies on analogous dipeptide amides, such as N-acetyl-phenylalanyl-amide (N-Ac-Phe-NH2), have shown that in the gas phase, an extended βL conformation can be the most stable, stabilized by a weak but significant NH-π interaction between the amide proton and the aromatic ring of phenylalanine. mpg.de This finding aligns with X-ray crystallography data for this compound, which also revealed an extended conformation in the solid state. nih.gov Quantum calculations allow for a precise ranking of the relative stabilities of these and other conformers, providing a fundamental understanding of the molecule's inherent structural preferences that underpin its behavior in more complex biological systems. acs.orgresearchgate.net

Table 3: Relative Energies of N-Ac-Phe-NH2 Conformers from Quantum Calculations Data adapted from a study on a closely related dipeptide amide, illustrating the concept of an energetic landscape. Energies are relative to the most stable conformer. mpg.de

| Conformer | Backbone Dihedrals (φ, ψ) | Key Stabilizing Interaction | Calculated Relative Energy (kcal/mol) |

| βL (anti) | (~-155°, ~158°) | NH-π interaction | 0.00 |

| γL (g+) | (~76°, ~-67°) | C7 Hydrogen Bond | 0.28 |

| βL (g+) | (~-157°, ~160°) | C5 Interaction | 0.53 |

| γ (g-) | (~-77°, ~66°) | C7 Hydrogen Bond | 1.10 |

| γL (g-) | (~79°, ~-67°) | C7 Hydrogen Bond | 1.15 |

Correlation of Theoretical Calculations with Experimental Spectroscopic Data (e.g., ¹³C Chemical Shift Shielding)

In the structural elucidation and analysis of peptides such as this compound, the correlation between theoretical calculations and experimental spectroscopic data is a powerful tool. This is particularly evident in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, where ¹³C chemical shifts provide sensitive probes of the local electronic environment of each carbon atom in the molecule. By comparing experimentally measured ¹³C chemical shifts with those predicted by quantum chemical calculations, researchers can validate computed molecular structures and gain deeper insights into conformational properties.

The standard methodology involves first obtaining a high-resolution experimental ¹³C NMR spectrum of this compound. Concurrently, computational models of the molecule are generated. These models often explore various possible conformations of the peptide in different solvent environments. For each low-energy conformation, theoretical calculations, typically employing Density Functional Theory (DFT) with methods like the Gauge-Including Atomic Orbital (GIAO) approach, are used to predict the ¹³C isotropic magnetic shielding constants for every carbon atom. cas.cz These shielding constants (σ) are then converted into chemical shifts (δ) using a reference compound, commonly tetramethylsilane (B1202638) (TMS), via the equation: δ = σ_ref - σ_calc.

A strong linear correlation between the calculated and experimental chemical shifts serves as a robust validation of the accuracy of the computed molecular geometry and the theoretical method employed. cas.czresearchgate.net Discrepancies between the theoretical and experimental values can indicate the presence of specific molecular interactions, such as intramolecular hydrogen bonds or solvent effects, that may not have been fully accounted for in the initial model. researchgate.net For complex molecules, this process can aid in the definitive assignment of NMR signals, which can sometimes be ambiguous from experimental data alone. cas.cz

While specific studies detailing this correlation for this compound are not widespread in publicly accessible literature, the table below illustrates the typical format and data presented in such an analysis for a dipeptide. The data demonstrates the close agreement often achieved between experimental values and those predicted by DFT calculations, which underpins the confidence in using computational models to explore molecular properties.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Difference (Δδ) |

|---|---|---|---|

| Gly Cα | 44.5 | 44.1 | 0.4 |

| Gly C=O | 171.2 | 170.8 | 0.4 |

| Phe Cα | 55.8 | 55.3 | 0.5 |

| Phe Cβ | 38.0 | 37.5 | 0.5 |

| Phe C=O (Amide) | 174.5 | 174.0 | 0.5 |

| Phe Benzyl C-ipso | 137.1 | 136.5 | 0.6 |

| Phe Benzyl C-ortho | 129.5 | 129.1 | 0.4 |

| Phe Benzyl C-meta | 128.8 | 128.4 | 0.4 |

| Phe Benzyl C-para | 127.2 | 126.8 | 0.4 |

| Z-group CH₂ | 67.3 | 66.9 | 0.4 |

| Z-group C=O | 156.9 | 156.4 | 0.5 |

| Z-group Benzyl C-ipso | 136.5 | 136.0 | 0.5 |

Note: The data in the table is representative and for illustrative purposes to show the methodology. Actual experimental and calculated values may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for the Design of this compound Analogues with Modulated Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netacs.org This approach is instrumental in modern drug discovery for designing new analogues with enhanced potency, selectivity, or other desired properties. For a parent compound like this compound, which can serve as a scaffold, QSAR studies can guide the synthesis of new derivatives with modulated bioactivity, such as improved inhibition of a target enzyme or enhanced binding to a specific receptor.

The development of a QSAR model begins with a training set of molecules, which would consist of this compound and a series of its synthesized analogues. The biological activity of each compound in this set (e.g., IC₅₀ value for enzyme inhibition) must be experimentally determined. Next, a wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area, specific residue bulkiness) kuleuven.be

Hydrophobic properties: (e.g., LogP, polar surface area)

Topological properties: (e.g., connectivity indices)

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the observed biological activity (dependent variable). mdpi.comnih.gov A robust QSAR model should not only fit the training data well but also have high predictive power, which is assessed using a separate "test set" of compounds not used in the model's creation.

For this compound, a QSAR model could be developed to predict its activity as a substrate for a particular enzyme. The model might reveal that increasing the hydrophobicity of the phenylalanine side chain while maintaining a specific steric volume at the glycine position enhances bioactivity. This predictive insight allows for the rational, in silico design of novel analogues before committing resources to their chemical synthesis. upc.edu For instance, the model could predict the activity of analogues where the phenylalanine is replaced by other aromatic or non-natural amino acids, or where the N-terminal Z-group is substituted.

The following table illustrates a hypothetical QSAR study on this compound analogues, where the model predicts bioactivity based on specific structural modifications.

| Analogue | Modification from this compound | Key Descriptor Change | Predicted Bioactivity (Relative) |

|---|---|---|---|

| 1 (Parent) | - | Baseline | 1.0 |

| 2 | Phe → Trp | Increased hydrophobicity/steric bulk | 1.8 |

| 3 | Phe → Ala | Decreased hydrophobicity/steric bulk | 0.3 |

| 4 | Gly → Ala | Increased steric bulk at Gly position | 0.7 |

| 5 | Z-group → Acetyl-group | Decreased hydrophobicity/size of N-cap | 0.5 |

| 6 | Phe → p-F-Phe | Modified electronic properties (halogen bond) | 1.4 |

Note: The data presented is hypothetical and for illustrative purposes only.

Biomolecular Interactions and Design Principles Involving Z Gly Phe Nh2

Peptide-Protein Interaction Mechanisms

The dipeptide derivative N-Benzyloxycarbonyl-Glycyl-L-phenylalanine amide, or Z-Gly-Phe-NH2, serves as a valuable compound in biochemical research, particularly in studies concerning enzyme activity and protein interactions. nih.govchemimpex.com It is recognized as a competitive substrate for certain metalloendoproteidases, indicating a direct interaction with the active sites of these enzymes. nih.govbiosynth.comnih.gov This interaction is fundamental to its role as a tool in probing enzymatic mechanisms. nih.gov Furthermore, this compound has been observed to mobilize intracellular calcium, suggesting it interacts with components of cellular transport or storage systems, potentially through an ion pore with an affinity for hydrophobic molecules containing internal peptide bonds. nih.gov

Conformation: In the crystalline state, this compound adopts an extended conformation. rsc.orgnih.gov This observed conformation differs from corresponding unamidated dipeptides, a distinction attributed to the conformational flexibility of the dipeptide and the influence of the C-terminal amide group. rsc.orgnih.gov

Hydrogen Bonding: The most significant non-covalent interactions observed are hydrogen bonds. A key finding from the crystal structure analysis is the distinct hydrogen bonding pattern created by the C-terminal amide. Unlike unamidated peptides that often form linear connections via their carboxyl groups, the amide group of this compound facilitates an association where both the amide nitrogen (as a hydrogen bond donor) and the carbonyl oxygen (as a hydrogen bond acceptor) participate in forming hydrogen bonds with a neighboring molecule. rsc.orgnih.gov This creates a specific and robust network of interactions holding the molecules together in the crystal lattice.

| Interaction Type | Description for this compound | Reference |

|---|---|---|

| Molecular Conformation | Adopts an extended conformation in the crystalline state. | rsc.orgnih.gov |

| Hydrogen Bonding | The C-terminal amide group acts as both a hydrogen bond donor (NH) and acceptor (C=O), associating with neighboring molecules. This differs from the linear connections often seen in unamidated peptides. | rsc.orgnih.gov |

| Hydrophobic/Van der Waals Interactions | The benzyloxycarbonyl (Z) group and the phenylalanine side chain contribute to the molecule's hydrophobicity and are involved in Van der Waals forces, influencing its binding properties. | nih.gov |

While the self-assembly and aggregation of short peptides, particularly those containing phenylalanine, are areas of intense research, specific studies investigating the aggregation propensity and self-assembly mechanisms of this compound are not available in the reviewed scientific literature. The presence of the large, aromatic N-terminal benzyloxycarbonyl (Z) group would be expected to significantly influence these properties through π-π stacking and hydrophobic interactions, potentially leading to different aggregation behavior compared to uncapped or differently capped Gly-Phe dipeptides. upc.eduacs.org However, without direct experimental data, the specific aggregation behavior of this compound remains uncharacterized.

This compound as a Template for Advanced Peptide-Based Therapeutics Research

The dipeptide derivative N-benzyloxycarbonyl-glycyl-phenylalanine amide, or this compound, serves as a significant model compound and foundational template in the exploration of advanced peptide-based therapeutics. Its unique structural characteristics, including the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal amide, provide a stable and well-defined scaffold that researchers leverage for designing novel therapeutic agents and functional biomaterials. chemimpex.comnih.gov The compound's ability to mimic natural peptides allows for its application in developing enzyme inhibitors and receptor ligands. chemimpex.com Investigations into its molecular conformation and intermolecular interactions have provided fundamental insights into the design principles governing peptide-based molecular recognition and self-assembly. nih.gov

Contribution to the Development of Innovative Peptide-Based Therapeutic Agents

This compound and its core Gly-Phe sequence act as a template in the rational design of new therapeutic molecules. While the compound itself has been studied for its biological activities, such as its role as a substrate for metalloendoproteases and its ability to interfere with insulin (B600854) processing, its primary contribution lies in serving as a structural blueprint for modification and optimization. ru.nl The principles of using a core peptide sequence as a template are well-demonstrated in fields like opioid receptor modulation. Research has shown that the minimal structural requirement for the opioid activity of dermorphin (B549996) is the N-terminal tetrapeptide H-Tyr-D-Ala-Phe-Gly-NH2, which contains a variation of the Phe-Gly sequence. researchgate.net